2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by two key substituents:
- Position 3: A 4-methoxyphenyl group, providing electron-donating properties that may improve solubility and pharmacokinetics.
Molecular Formula: C₃₀H₂₃Cl₂N₃O₃S₂ (calculated based on core structure and substituents) Molecular Weight: ~451.3 g/mol (estimated). Structural Significance: The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with diverse bioactivities such as kinase inhibition and antimicrobial effects . The dichlorophenyl and methoxyphenyl substituents likely modulate target binding and physicochemical properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c1-26-14-5-3-13(4-6-14)24-19(25)18-17(8-9-27-18)23-20(24)28-11-12-2-7-15(21)16(22)10-12/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNKEIYBHGZEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The dichlorophenyl and methoxyphenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives reported in the literature:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but reduce solubility. The target compound’s 3,4-dichlorophenyl group may offer stronger halogen bonding than CF₃ in . Electron-Donating Groups (OCH₃): Improve solubility and metabolic stability. The 4-methoxyphenyl group in the target compound contrasts with the nitro group in , which may confer higher reactivity .
Biological Activities: Compounds with dichlorophenyl or trifluoromethyl groups (e.g., and target) are often potent in enzyme inhibition due to enhanced hydrophobic interactions . The dihydropyrimidinone in demonstrates broad pharmacological activities (antifungal, anticancer), suggesting the thienopyrimidinone core’s versatility .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution at position 2 (sulfanyl group introduction) and Friedel-Crafts alkylation for the methoxyphenyl group, similar to methods in (amine-formaldehyde reactions) .
- highlights the use of potassium thiocyanate for sulfanyl group incorporation, a strategy applicable to the target compound .
Research Findings and Data
Physicochemical Properties:
| Property | Target Compound | ||
|---|---|---|---|
| LogP (Predicted) | ~4.2 | ~4.5 | ~3.8 |
| Water Solubility | Low | Very Low | Moderate |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with substituents that enhance its biological activity. The molecular formula is with a molar mass of approximately 439.38 g/mol. Its structure allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from the thieno[3,2-d]pyrimidine core. Common synthetic routes include:
- Cyclization : Utilizing 3-amino-thiophene-2-carboxylate derivatives.
- Substitution Reactions : Incorporating dichlorophenyl and methoxyphenyl groups through nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity or alter receptor functions due to its structural characteristics, leading to various pharmacological effects.
Antitumor Activity
Recent studies have demonstrated the potential antitumor properties of this compound:
- Inhibition of Cancer Cell Lines : The compound has shown significant inhibitory effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H1975 (lung cancer). In vitro assays indicated that it exhibits cytotoxicity ranging from 43% to 87% at specific concentrations .
- EGFR Kinase Inhibition : In a study evaluating EGFR kinase inhibitors, it was found that modifications in the compound's structure enhanced its inhibitory activity against the EGFR L858R/T790M mutation .
Case Studies
- Thieno[3,2-d]pyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their antitumor activities. Among them, compounds bearing similar structural motifs to our target compound showed promising results against breast cancer cells .
- Structure-Activity Relationship (SAR) : Studies focused on modifying the acrylamide side chain of thieno[3,2-d]pyrimidines led to enhanced biological activities compared to the parent compounds . This highlights the importance of structural optimization in drug development.
Q & A
Q. What are the critical steps and conditions for synthesizing this thieno[3,2-d]pyrimidin-4-one derivative?
- Methodological Answer : The synthesis involves a multi-step route:
Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in dichloromethane or dimethylformamide (DMF) to form the thienopyrimidine core .
Substituent Introduction : Thioether linkage formation via nucleophilic substitution between a 3,4-dichlorobenzylthiol intermediate and the core structure, using NaH as a base in anhydrous DMF at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Key Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups, controlled pH for optimal reactivity .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8 ppm, dichlorophenyl aromatic protons at δ 7.1–7.4 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₁₇Cl₂N₂O₂S₂) .
- HPLC-PDA : Quantifies purity (>95%) and detects residual solvents (e.g., DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or incubation times .
- Structural Isomerism : Confirm regiochemistry of the sulfanyl group via NOESY NMR or X-ray crystallography to rule out positional isomers .
- Target Selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate target engagement .
Q. What computational strategies predict the compound’s binding mode to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model interactions between the dichlorophenyl group and hydrophobic kinase pockets .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds with hinge regions (e.g., Met119 in EGFR) .
- QSAR Models : Corolate substituent electronegativity (Cl, OCH₃) with inhibitory activity using partial least squares regression .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- Methodological Answer :
- pH Stability : Monitor degradation via HPLC in PBS (pH 7.4) over 24 hours; instability in acidic lysosomes (pH 4.5) may reduce cellular efficacy .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., sulfoxide formation) .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thienopyrimidine core .
Q. What synthetic modifications enhance selectivity for cancer vs. inflammatory targets?
- Methodological Answer :
- SAR Studies :
- Replace 4-methoxyphenyl with 4-fluorophenyl to reduce COX-2 affinity while retaining kinase inhibition .
- Introduce a morpholine ring at the sulfanyl group to improve solubility and PI3Kα selectivity .
- In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with lower LogP (<3.5) for reduced off-target binding .
Data Analysis & Experimental Design
Q. How to design a robust dose-response study for this compound in kinase inhibition assays?
- Methodological Answer :
- Concentration Range : Test 0.1–100 µM in triplicate, using staurosporine as a positive control .
- Data Normalization : Express inhibition as % activity relative to DMSO controls and fit to a sigmoidal curve (GraphPad Prism) .
- Z’-Factor Validation : Ensure Z’ > 0.5 by comparing intraplate variability of high (100 µM) and low (0.1 µM) controls .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction completion (disappearance of thiol peak at 2550 cm⁻¹) .
- Quality Control : Implement strict specifications for residual solvents (<500 ppm DMF) and chiral purity (HPLC with Chiralpak AD-H column) .
Conflict Resolution & Advanced Characterization
Q. How to address discrepancies between computational docking and experimental IC₅₀ values?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for key residues (e.g., Gatekeeper mutations in kinases) .
- Crystallography : Co-crystallize the compound with the target kinase to resolve ambiguous docking poses (e.g., Synchrotron X-ray at 1.8 Å resolution) .
Q. What mechanistic insights explain off-target effects in cellular assays?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS to identify non-kinase targets (e.g., HSP90) .
- CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
